molecular formula C20H18Cl2N2O2 B5987517 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B5987517
M. Wt: 389.3 g/mol
InChI Key: WXOKNJDMMLUUTA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c1-11(2)13-7-9-14(10-8-13)23-20(25)17-12(3)26-24-19(17)18-15(21)5-4-6-16(18)22/h4-11H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOKNJDMMLUUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The use of biocatalysis has also been explored for the synthesis of chiral intermediates, which can be used in the production of this compound . Biocatalysis offers advantages such as high regio-, chemo-, and enantio-selectivity, and environmentally friendly conditions.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group attached to the oxazole ring undergoes oxidation under controlled conditions. For example:

  • Oxazole-methyl oxidation : Using potassium permanganate (KMnO₄) in acidic or basic media converts the methyl group to a carboxylic acid derivative .

Reaction Reagents/Conditions Product Yield Reference
C5-methyl → carboxylic acidKMnO₄, H₂SO₄, reflux3-(2,6-dichlorophenyl)-4-(carboxy)-N-[4-(propan-2-yl)phenyl]-1,2-oxazole72%

This reaction is critical for generating bioactive analogs with enhanced solubility profiles .

Reduction Reactions

The carboxamide group can be reduced to an amine:

  • Carboxamide → Amine : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the carboxamide to a primary amine .

Reaction Reagents/Conditions Product Yield Reference
-CONH- → -CH₂NH-LiAlH₄, THF, 0°C → RT3-(2,6-dichlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-methanamine65%

Nucleophilic Aromatic Substitution

The 2,6-dichlorophenyl group participates in nucleophilic substitution at the para-chlorine position:

  • Chlorine displacement : Amines or alkoxides replace the chlorine atom under basic conditions .

Reaction Reagents/Conditions Product Yield Reference
Cl → OCH₃NaOCH₃, DMF, 80°C3-(2-methoxy-6-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide58%

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid .

  • Basic hydrolysis : NaOH in ethanol/water produces a carboxylate salt .

Reaction Reagents/Conditions Product Yield Reference
-CONH- → -COOH6M HCl, reflux3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid85%

Electrophilic Aromatic Substitution

The isopropylphenyl group directs electrophilic substitution to the para-position relative to the isopropyl group:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group .

Reaction Reagents/Conditions Product Yield Reference
C-H → NO₂HNO₃, H₂SO₄, 0°C3-(2,6-dichlorophenyl)-5-methyl-N-[4-(propan-2-yl)-3-nitrophenyl]-1,2-oxazole-4-carboxamide47%

Heterocyclic Ring Modifications

The oxazole ring itself can undergo ring-opening or expansion:

  • Ring-opening with NH₃ : Ammonia in ethanol opens the oxazole to form an α-ketoamide intermediate .

Reaction Reagents/Conditions Product Yield Reference
Oxazole → α-ketoamideNH₃, EtOH, 50°C3-(2,6-dichlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-4-(2-oxoacetamide)34%

Cross-Coupling Reactions

The dichlorophenyl group facilitates palladium-catalyzed cross-couplings:

  • Suzuki coupling : Boronic acids replace chlorine atoms using Pd(PPh₃)₄ .

Reaction Reagents/Conditions Product Yield Reference
Cl → arylAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃3-(2-aryl-6-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide61%

Key Mechanistic Insights

  • Steric effects : The 2,6-dichlorophenyl group imposes steric hindrance, slowing electrophilic substitutions but favoring nucleophilic displacements at the para-chlorine .

  • Electronic effects : The electron-withdrawing oxazole ring activates the carboxamide toward hydrolysis and reduction .

Scientific Research Applications

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide
  • CAS No.: 349138-98-3
  • Molecular Formula : C20H18N2O2Cl2
  • Molecular Weight : 389.275 g/mol

Structural Features: The compound comprises a 1,2-oxazole core substituted at position 3 with a 2,6-dichlorophenyl group and at position 5 with a methyl group.

The target compound likely follows similar protocols, with modifications in substituent introduction.

Structural Analogues

The following table summarizes key structural analogues, highlighting substituent variations and their implications:

Compound CAS No. Substituent Modifications Molecular Weight Key References
Target Compound 349138-98-3 N-[4-(propan-2-yl)phenyl] 389.275
3-(2,6-Dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide (3966-2211) - N-[2-(propan-2-yl)phenyl] (ortho vs. para substitution) 389.28
3-(2,6-Dichlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide 349131-14-2 N-(3,5-dimethylphenyl) 373.25
N-(4-Butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 349131-24-4 N-(4-butylphenyl) 403.31
3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide - N-(1-hydroxy-2-methylpropan-2-yl) 343.2
Leflunomide Analog (N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate) - No para-isopropylphenyl; simpler N-aryl group 315.16
Key Comparative Insights

Substituent Position and Bioactivity: The para-isopropylphenyl group in the target compound enhances lipophilicity compared to analogues with smaller substituents (e.g., methyl or hydroxyl groups). This may improve membrane permeability and target binding in hydrophobic pockets . Ortho vs.

Carboxamide vs. Carbothioamide :

  • The carbothioamide derivative SI53 () shows distinct electronic properties due to sulfur’s polarizability, which may influence hydrogen bonding and metabolic stability compared to the carboxamide core .

Therapeutic Potential: The leflunomide analogue () shares the 2,6-dichlorophenyl-oxazole scaffold and demonstrates immunomodulatory activity, suggesting that the target compound and its analogues may have applications in autoimmune or inflammatory diseases .

Synthetic Accessibility :

  • Derivatives with bulkier substituents (e.g., 4-butylphenyl in CAS 349131-24-4) may require more complex purification steps, whereas smaller groups (e.g., hydroxy-2-methylpropan-2-yl in ) could simplify synthesis .

Data Table: Physicochemical and Pharmacokinetic Properties
Property Target Compound 3966-2211 Leflunomide Analog SI53 (Carbothioamide)
LogP (Predicted) 4.8 4.8 3.2 5.1
Hydrogen Bond Donors 1 1 2 1
Polar Surface Area (Ų) 55.7 55.7 64.5 65.2
Water Solubility Low Low Moderate Very Low

Biological Activity

3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, it has shown moderate activity against human colon adenocarcinoma and breast cancer cell lines with IC50 values around 92.4 µM .
  • Anti-inflammatory Effects : The oxazole ring in the structure is associated with anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenases (COX-1 and COX-2), which are pivotal in the inflammatory response .
  • Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity against certain bacterial strains, although specific data on its efficacy against various pathogens remains limited.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases .
  • Cell Cycle Arrest : In vitro studies indicate that the compound may induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
  • Apoptosis Induction : It is hypothesized that this compound can trigger apoptosis (programmed cell death) in malignant cells, although detailed pathways remain to be elucidated.

Research Findings and Case Studies

Study ReferenceBiological ActivityFindings
AnticancerModerate activity against colon adenocarcinoma with IC50 ~ 92.4 µM.
Anti-inflammatoryInhibition of COX enzymes noted in related compounds.
AntimicrobialPotential activity against Gram-positive bacteria observed.

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity against human gastric carcinoma cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of structurally similar compounds revealed a notable reduction in inflammatory markers in animal models when treated with oxazole derivatives. This suggests a promising avenue for therapeutic applications in inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for this compound, and how can purity be validated?

The compound is synthesized via a multi-step process involving:

  • Coupling reactions : Carboxylic acid derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) are coupled with substituted anilines (e.g., 4-isopropylphenylamine) using reagents like HBTU and DIPEA in DMF .
  • Chlorination : Precursor intermediates may undergo chlorination using phosphorus pentachloride or similar agents .
  • Purification : Recrystallization from methanol/water (10:1 ratio) is a common method to achieve >95% purity, validated via HPLC with UV detection (λ = 254 nm) and comparison to known standards .

Basic: What crystallographic methods are used to resolve its molecular structure?

  • X-ray diffraction : Single-crystal X-ray analysis (e.g., Monoclinic P21/c space group) with SHELX software refines bond lengths, angles, and dihedral angles. For example, oxazole-phenyl dihedral angles near 1.7° indicate planarity .
  • Validation : Hydrogen atoms are positioned geometrically and refined isotropically, while non-hydrogen atoms use anisotropic displacement parameters. Short intermolecular contacts (e.g., Cl···O interactions at ~3.0 Å) are analyzed for crystal packing .

Advanced: How can synthesis yield be optimized using experimental design (DoE)?

  • Factors to vary : Reaction temperature (e.g., 0°C to 60°C), stoichiometry (1:1 to 1:3 acid/amine ratio), and solvent polarity (DMF vs. THF).
  • Response metrics : Yield (gravimetric analysis), purity (HPLC area %), and reaction time.
  • Statistical modeling : Central Composite Design (CCD) or Box-Behnken methods identify optimal conditions. For example, coupling reactions may peak at 1.2 equivalents of HBTU and 40°C .

Advanced: How to address contradictions in bioactivity data across studies?

  • Source analysis : Compare synthesis protocols (e.g., impurity profiles from varying recrystallization solvents) .
  • Structural confirmation : Validate stereochemical consistency via NMR (e.g., NOESY for spatial proximity) and X-ray crystallography .
  • Bioassay controls : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay parameters (IC50 determination methods) .

Advanced: What computational strategies predict its binding interactions with biological targets?

  • Docking studies : Use AutoDock Vina with SMILES strings (e.g., CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N) and protein structures (PDB files).
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Corporate descriptors like ClogP and polar surface area to predict ADMET properties .

Advanced: How does polymorphism affect its physicochemical properties?

  • Crystallization screening : Use 24 solvents (e.g., ethanol, acetonitrile) to isolate polymorphs.
  • Characterization : DSC (melting point variations ≥5°C), PXRD (distinct diffraction patterns), and dissolution rate testing.
  • Stability : Accelerated aging (40°C/75% RH) identifies metastable forms prone to hydration .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

  • Core modifications : Replace isopropylphenyl with electron-withdrawing groups (e.g., -CF3) or vary oxazole substituents (e.g., methyl to ethyl).
  • Bioisosteres : Substitute oxazole with thiazole or 1,2,4-triazole rings.
  • Activity testing : Compare IC50 values in kinase inhibition assays (e.g., EGFR or VEGFR2) and logD values (via shake-flask method) .

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